(1,2-Phenylenebis(methylene))diboronicacid
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Overview
Description
(1,2-Phenylenebis(methylene))diboronic acid is an organoboron compound characterized by the presence of two boronic acid groups attached to a phenylene ring via methylene linkers. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Phenylenebis(methylene))diboronic acid typically involves the reaction of a phenylene derivative with boronic acid precursors. One common method is the palladium-catalyzed coupling reaction, where a phenylene dibromide reacts with bis(pinacolato)diboron under specific conditions to yield the desired diboronic acid .
Industrial Production Methods: Industrial production of (1,2-Phenylenebis(methylene))diboronic acid may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (1,2-Phenylenebis(methylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form borate esters.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The compound can participate in substitution reactions where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include borate esters, boranes, and substituted phenylene derivatives .
Scientific Research Applications
(1,2-Phenylenebis(methylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which (1,2-Phenylenebis(methylene))diboronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid groups, which act as Lewis acids, accepting electron pairs from nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems .
Comparison with Similar Compounds
- Phenylene-1,3-diboronic acid
- Phenylene-1,4-diboronic acid
- Pinacol boronic esters
Comparison: (1,2-Phenylenebis(methylene))diboronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and binding properties compared to other diboronic acids. For example, phenylene-1,3-diboronic acid and phenylene-1,4-diboronic acid have different spatial arrangements of boronic acid groups, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C8H12B2O4 |
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Molecular Weight |
193.81 g/mol |
IUPAC Name |
[2-(boronomethyl)phenyl]methylboronic acid |
InChI |
InChI=1S/C8H12B2O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4,11-14H,5-6H2 |
InChI Key |
JOTLUNYMSDLKGP-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC=CC=C1CB(O)O)(O)O |
Origin of Product |
United States |
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